2-(4-ethoxyanilino)-6-phenyl-1H-pyrimidin-4-one
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Overview
Description
2-(4-Ethoxyanilino)-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxyaniline group at the 2-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyanilino)-6-phenyl-1H-pyrimidin-4-one typically involves the reaction of 4-ethoxyaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-ethoxyaniline with 6-phenyl-2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyanilino)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The ethoxyaniline group can be oxidized to form corresponding quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethoxyanilino)-6-phenyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyanilino)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyanilino)-6-phenyl-1H-pyrimidin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Chloroanilino)-6-phenyl-1H-pyrimidin-4-one: Similar structure but with a chloro group instead of an ethoxy group.
2-(4-Nitroanilino)-6-phenyl-1H-pyrimidin-4-one: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness
2-(4-Ethoxyanilino)-6-phenyl-1H-pyrimidin-4-one is unique due to the presence of the ethoxyaniline group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-(4-ethoxyanilino)-6-phenyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-15-10-8-14(9-11-15)19-18-20-16(12-17(22)21-18)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOVCANCQHKHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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